molecular formula C9H12N4O B2392976 N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide CAS No. 2411180-44-2

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide

Cat. No.: B2392976
CAS No.: 2411180-44-2
M. Wt: 192.222
InChI Key: VJZAMZZSJSWLNN-SSDOTTSWSA-N
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Description

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an ynamide group, which is characterized by a triple bond between carbon and nitrogen atoms. The presence of these functional groups makes this compound a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Ynamide Group: The ynamide group can be introduced through a coupling reaction between an alkyne and an amide. This step often requires the use of a strong base, such as sodium hydride (NaH), and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the ynamide group into an amine.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, to form substituted triazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Oxides of the original compound

    Reduction: Amines

    Substitution: Substituted triazoles

Scientific Research Applications

N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzyme active sites, inhibiting their activity, while the ynamide group can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological processes and pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide
  • N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamine
  • N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynol

Uniqueness

This compound stands out due to its unique combination of a triazole ring and an ynamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-4-5-9(14)11-7(2)8-6-10-12-13(8)3/h6-7H,1-3H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAMZZSJSWLNN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H](C)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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